4-Decylbenzoic acid

Overview

Description

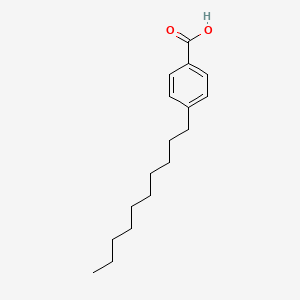

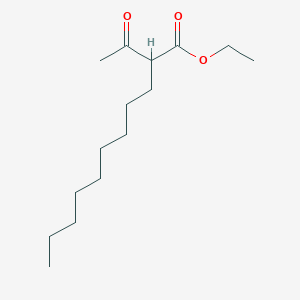

4-Decylbenzoic acid is a chemical compound with the molecular formula C17H26O2 . It has an average mass of 262.387 Da and a monoisotopic mass of 262.193268 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.0±0.1 g/cm3 .Physical And Chemical Properties Analysis

This compound has a boiling point of 388.6±21.0 °C at 760 mmHg and a flash point of 186.8±16.7 °C . It has a density of 1.0±0.1 g/cm3 and a molar volume of 266.8±3.0 cm3 . The compound also has a polar surface area of 37 Å2 and a polarizability of 31.6±0.5 10-24 cm3 .Scientific Research Applications

Dermal Absorption and Metabolism : Parabens, including derivatives of 4-hydroxybenzoic acid, are used as antimicrobial agents in various products. Research has shown that these compounds are absorbed through the skin and metabolized to 4-hydroxybenzoic acid during absorption. This highlights the importance of understanding dermal absorption and metabolism of such compounds for assessing their safety and potential toxicity (Jewell et al., 2007).

Biosynthesis of Value-Added Products : 4-Hydroxybenzoic acid serves as a promising intermediate for producing various high-value bioproducts with applications in food, cosmetics, pharmacy, and more. Synthetic biology and metabolic engineering approaches have been employed to enhance the biosynthesis of 4-hydroxybenzoic acid, demonstrating its versatility as a feedstock for industrial applications (Wang et al., 2018).

Paraben Metabolism in Human Liver : The biotransformation of parabens in the human liver involves hydrolysis and glucuronidation. This research helps in understanding the metabolic pathways of parabens in humans, suggesting that they do not accumulate in human tissues (Abbas et al., 2010).

Biotechnological Production : The engineered strain of Pseudomonas taiwanensis VLB120 has been utilized for high-yield production of 4-hydroxybenzoate from various carbon sources. This demonstrates the potential of using engineered microbes for sustainable production of aromatic compounds, highlighting the role of 4-hydroxybenzoic acid in renewable production strategies (Lenzen et al., 2019).

Occurrence and Fate in Aquatic Environments : The widespread use of parabens has led to their occurrence in aquatic environments. Despite being biodegradable, parabens persist in surface water and sediments, necessitating further studies on their environmental impact and toxicity (Haman et al., 2015).

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can interact with various biological systems, potentially influencing cellular processes .

Biochemical Pathways

For instance, 4-hydroxybenzoic acid, a derivative of benzoic acid, is known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids .

Result of Action

Benzoic acid derivatives are known to have various effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action .

properties

IUPAC Name |

4-decylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRTWCIWPQFYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494152 | |

| Record name | 4-Decylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38300-04-8 | |

| Record name | 4-Decylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

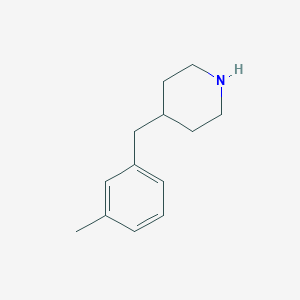

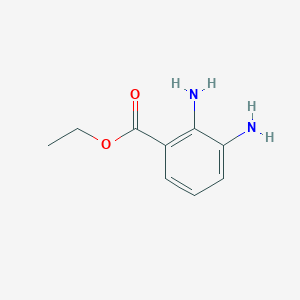

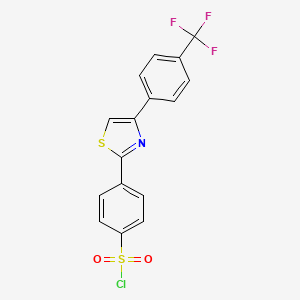

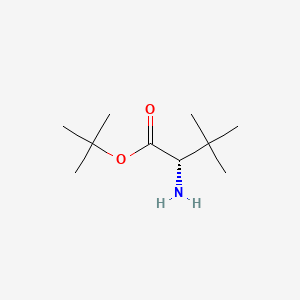

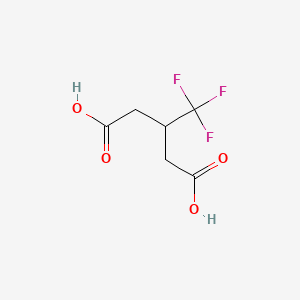

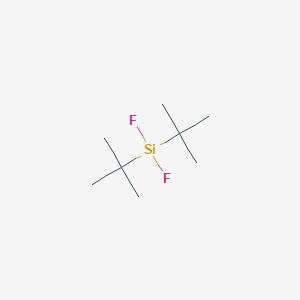

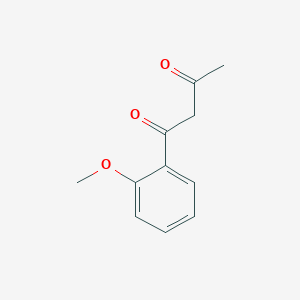

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)

![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)